molecular formula C20H15N3O2S2 B7776774 6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

Cat. No.: B7776774
M. Wt: 393.5 g/mol
InChI Key: FEZFGCLIXVDGGC-UHFFFAOYSA-N
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Description

This compound is a pyridine-3-carbonitrile derivative with distinct substituents:

  • 6-Cyclopropyl group: Enhances steric bulk and metabolic stability due to the strained cyclopropane ring .
  • 4-Thiophen-2-yl group: A heteroaromatic substituent that may contribute to π-π stacking interactions and modulate solubility .
  • 3-Carbonitrile group: A polar functional group that enhances dipole interactions and serves as a hydrogen bond acceptor .

Molecular Formula: C₂₁H₁₄N₃O₂S₂ (calculated based on substituents).
Molar Mass: ~404.5 g/mol.

Properties

IUPAC Name

6-cyclopropyl-2-[(4-nitrophenyl)methylsulfanyl]-4-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S2/c21-11-17-16(19-2-1-9-26-19)10-18(14-5-6-14)22-20(17)27-12-13-3-7-15(8-4-13)23(24)25/h1-4,7-10,14H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZFGCLIXVDGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate through a cyclization reaction involving a suitable precursor, such as a thioamide.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thienyl intermediate.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.

    Formation of the Nicotinonitrile Core: The final step involves the formation of the nicotinonitrile core through a condensation reaction with a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thienyl and nitrobenzyl groups can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted thienyl and nitrobenzyl derivatives.

    Cyclization: Complex polycyclic structures.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of similar pyridine compounds exhibit significant anticancer properties. The compound may inhibit specific pathways involved in tumor growth and metastasis, particularly through the modulation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer cell metabolism .
  • Anti-inflammatory Effects
    • The compound's structure suggests potential anti-inflammatory properties. Compounds that share similar functionalities have been shown to reduce inflammatory markers in various models, indicating that this compound could be effective in treating inflammatory diseases .
  • Neurological Applications
    • There is emerging evidence that compounds targeting NAMPT can also influence neurodegenerative conditions by modulating cellular energy metabolism. This suggests possible applications in treating diseases such as Alzheimer's and Parkinson's .

Case Studies

  • In Vitro Studies
    • A study investigating the cytotoxic effects of similar pyridine derivatives on cancer cell lines demonstrated that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways.
  • In Vivo Models
    • Animal models treated with related compounds showed reduced tumor sizes and improved survival rates, supporting the hypothesis that these compounds could be developed into effective anticancer therapies.
  • Mechanistic Studies
    • Mechanistic investigations revealed that these compounds can disrupt metabolic pathways critical for cancer cell survival, including glycolysis and oxidative phosphorylation.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzyl and thienyl groups can interact with the active sites of enzymes, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analysis

Compound A: 6-(4-Chlorophenyl)-2-[(4-Methylphenyl)Sulfanyl]-4-(Trifluoromethyl)Pyridine-3-Carbonitrile
  • Key Features :
    • 6-(4-Chlorophenyl) : Electron-withdrawing Cl substituent vs. cyclopropyl in the target compound.
    • 2-[(4-Methylphenyl)Sulfanyl] : Electron-donating methyl group vs. nitro group in the target, altering electronic effects.
    • 4-Trifluoromethyl : Strongly electron-withdrawing CF₃ vs. thiophen-2-yl, affecting polarity and bioactivity.
  • Molecular Formula : C₂₀H₁₂ClF₃N₂S.
  • Molar Mass : 404.84 g/mol.
Compound B: N-Cyclopropyl-2-[(4-Methylbenzyl)Sulfanyl][1]Benzothieno[3,2-d]Pyrimidin-4-Amine
  • Key Features: Benzothienopyrimidine core: A fused heterocyclic system vs. pyridine in the target, altering planarity and binding affinity. Cyclopropyl group: Shared with the target compound, suggesting similar metabolic stability. 4-Methylbenzyl sulfanyl: Methyl substitution reduces electron-withdrawing effects compared to nitro in the target.
  • Molecular Formula : C₂₁H₁₉N₃S₂.
  • Molar Mass : 377.53 g/mol.
Compound C: 6-(Chlorothiophenyl)-2-(2-Oxopropoxy)Pyridine-3-Carbonitrile Derivatives
  • Key Features :
    • 6-Chlorothiophenyl : Combines Cl and thiophenyl groups, differing from the target’s cyclopropyl and nitro-substituted thiophenyl.
    • 2-Oxopropoxy : Introduces an ester-like linkage vs. sulfanyl in the target, affecting solubility and hydrolysis stability.
  • Reported Bioactivity : Antibacterial (MIC: 8–32 µg/mL) and cytotoxic (IC₅₀: 12–45 µM) properties .

Structural and Electronic Comparison

Parameter Target Compound Compound A Compound B
Core Structure Pyridine-3-carbonitrile Pyridine-3-carbonitrile Benzothienopyrimidine
Position 6 Substituent Cyclopropyl 4-Chlorophenyl
Position 2 Substituent (4-Nitrobenzyl)sulfanyl (4-Methylbenzyl)sulfanyl (4-Methylbenzyl)sulfanyl
Position 4 Substituent Thiophen-2-yl Trifluoromethyl
Electron Effects Strongly electron-withdrawing (NO₂) Moderate (CF₃, Cl) Weak (CH₃)

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : The target’s nitro and carbonitrile groups may form hydrogen bonds (N–H···O/N) similar to patterns observed in pyridine derivatives .
  • Crystal Packing : Compared to Compound A, the nitro group in the target could enhance π-stacking with thiophen-2-yl, as seen in analogous nitro-substituted crystals .
  • Validation : Tools like SHELX and SIR97 are critical for resolving structural ambiguities in such derivatives.

Biological Activity

The compound 6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, and presenting data on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into several distinct moieties:

  • Cyclopropyl group : A three-membered carbon ring that may influence the compound's reactivity and biological interactions.
  • Nitrophenyl group : Known for its electron-withdrawing properties, which can enhance the compound's activity.
  • Thioether linkage : The sulfur atom in the structure plays a crucial role in the compound's biological interactions.
  • Pyridine and thiophene rings : These heterocycles are often associated with various biological activities, including antimicrobial and anticancer effects.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For example, pyrazole derivatives, which share some structural features with our target compound, have shown promising results against various cancer cell lines. Specifically, studies have highlighted their ability to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .

In vitro assays demonstrate that these derivatives can induce apoptosis in cancer cells, particularly in breast cancer subtypes like MDA-MB-231. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall efficacy while potentially reducing side effects .

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. For instance, pyrazole derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi . The mechanism of action typically involves disruption of cellular processes critical for microbial survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications in substituents on the phenyl or pyridine rings can lead to enhanced potency or selectivity towards specific biological targets. For example, electron-withdrawing groups like nitro can increase a compound's reactivity and binding affinity to target proteins .

Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of a related compound on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain modifications led to a marked increase in cytotoxicity compared to standard treatments. The study utilized flow cytometry to assess apoptosis rates, revealing that modified pyrazoles could significantly induce cell death in resistant cancer lines .

Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of similar thioether-containing compounds. The results showed effective inhibition against several strains of fungi, suggesting potential applications in agricultural settings as fungicides. The study employed disc diffusion methods to evaluate the antifungal activity quantitatively .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in MDA-MB-231
AntifungalInhibition of growth in multiple fungi
Synergistic EffectsEnhanced efficacy with doxorubicin

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Nitro groupIncreased binding affinity
Cyclopropyl groupEnhanced reactivity
Thioether linkageImproved selectivity

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